N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine intermediate can be synthesized from piperidine-4-carboxylic acid and 3,5-difluorobenzenesulfonyl chloride under basic conditions . The pyrimidine intermediate is prepared by reacting 2,4,6-trimethylpyrimidine with fluorinating agents . The final step involves coupling these intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
- **N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide
Uniqueness
N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine stands out due to its unique combination of a piperidine ring, a pyrimidine ring, and multiple fluorine atoms. This structure imparts distinct chemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2S/c1-11-16(20)17(22-10-21-11)23(2)14-4-3-5-24(9-14)27(25,26)15-7-12(18)6-13(19)8-15/h6-8,10,14H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXRSWTZHYJBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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